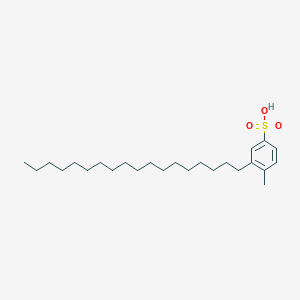

Benzenesulfonic acid, methyloctadecyl-

Description

Properties

CAS No. |

56448-49-8 |

|---|---|

Molecular Formula |

C25H44O3S |

Molecular Weight |

424.7 g/mol |

IUPAC Name |

4-methyl-3-octadecylbenzenesulfonic acid |

InChI |

InChI=1S/C25H44O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-22-25(29(26,27)28)21-20-23(24)2/h20-22H,3-19H2,1-2H3,(H,26,27,28) |

InChI Key |

XOMLNUXJIAKVNE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC1=C(C=CC(=C1)S(=O)(=O)O)C |

Origin of Product |

United States |

Synthetic Strategies and Reaction Mechanisms for Benzenesulfonic Acid, Methyloctadecyl and Analogues

Fundamental Principles of Aromatic Sulfonation

Aromatic sulfonation is a cornerstone of industrial organic synthesis, serving as the fundamental method for attaching a sulfonic acid (-SO₃H) group to an aromatic ring. researchgate.net This process is a classic example of electrophilic aromatic substitution (EAS). researchgate.netresearchgate.net

Electrophilic Aromatic Substitution Mechanisms in Benzenesulfonic Acid Formation

The sulfonation of an aromatic ring, such as a pre-formed methyloctadecylbenzene, proceeds via an electrophilic aromatic substitution (EAS) mechanism. In this reaction, an electrophile attacks the electron-rich benzene (B151609) ring, temporarily disrupting its aromaticity before a proton is eliminated to restore it. researchgate.netyoutube.com

The sulfonating agent is typically fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid (H₂SO₄). nih.govucl.ac.uk The actual electrophile is debated to be either neutral SO₃ or its protonated form, +SO₃H, which is formed from the self-protolysis of sulfuric acid or by the reaction of SO₃ with H₂SO₄. nih.govrsc.orgorganic-chemistry.org The sulfur atom in SO₃ is highly electrophilic due to the strong electron-withdrawing effect of the three oxygen atoms. youtube.comorganic-chemistry.org

The mechanism involves two primary steps:

Attack by the Aromatic Ring: The π-electron system of the benzene ring acts as a nucleophile, attacking the electrophilic sulfur atom of SO₃. This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. organic-chemistry.orggoogle.com

Restoration of Aromaticity: A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the sp³-hybridized carbon of the sigma complex. The electrons from the carbon-hydrogen bond collapse back into the ring, restoring its stable aromatic system and yielding the final alkylbenzenesulfonic acid product. organic-chemistry.orggoogle.com

Reversibility of Sulfonation and Desulfonation Pathways

A unique characteristic of aromatic sulfonation, distinguishing it from most other electrophilic aromatic substitutions like nitration or halogenation, is its reversibility. researchgate.netnih.gov The direction of the equilibrium can be controlled by the reaction conditions.

Sulfonation (Forward Reaction): This is favored by using concentrated or fuming sulfuric acid (high concentration of SO₃). rsc.orggoogle.com Dehydrating agents, such as thionyl chloride, can also be used to drive the equilibrium toward the product by removing the water generated during the reaction. researchgate.net

Desulfonation (Reverse Reaction): The removal of the sulfonic acid group is achieved by heating the sulfonic acid in the presence of dilute aqueous acid (e.g., dilute sulfuric acid). nih.govucl.ac.ukresearchgate.net Under these conditions, the high concentration of water shifts the equilibrium back towards the starting materials (the alkylbenzene and sulfuric acid). nih.gov

The mechanism for desulfonation is essentially the microscopic reverse of sulfonation. The aromatic ring is first protonated by a hydronium ion, forming a sigma complex. This intermediate then loses SO₃, which is quickly hydrated to sulfuric acid, to regenerate the alkylbenzene. nih.govresearchgate.net This reversibility is a powerful tool in organic synthesis, allowing the sulfonic acid group to be used as a temporary blocking group to direct other substituents to specific positions on the ring. google.comnih.gov

Table 1: General Reaction Conditions for Aromatic Sulfonation and Desulfonation

| Process | Key Reagents | Typical Conditions | Outcome | Reference |

|---|---|---|---|---|

| Sulfonation | Fuming H₂SO₄ (Oleum) or concentrated H₂SO₄ | Heating; Concentrated acidic conditions | Addition of -SO₃H group to the aromatic ring | nih.gov, researchgate.net, google.com |

| Desulfonation | Dilute aqueous H₂SO₄ | Heating in the presence of steam or hot water | Removal of -SO₃H group from the aromatic ring | ucl.ac.uk, nih.gov, researchgate.net |

Alkylation Methodologies for Long-Chain Alkyl Benzenesulfonic Acids

The synthesis of Benzenesulfonic acid, methyloctadecyl- is not achieved by directly alkylating benzenesulfonic acid. The strongly electron-withdrawing sulfonic acid group deactivates the aromatic ring, making it resistant to further electrophilic attack, such as Friedel-Crafts alkylation. Therefore, the standard and industrially preferred route involves two sequential steps: first, the alkylation of benzene to produce the methyloctadecylbenzene precursor, followed by the sulfonation of this intermediate.

Introduction of Methyloctadecyl Groups onto Benzenesulfonic Acid Scaffolds

The methyloctadecyl group, a large, branched C19 alkyl chain, is attached to the benzene ring using the Friedel-Crafts alkylation reaction. researchgate.net This reaction can be performed using either a branched-chain alkene (e.g., methyloctadecene) or a corresponding alkyl halide as the alkylating agent in the presence of a suitable acid catalyst.

The catalyst's role is to generate a carbocation electrophile from the alkylating agent.

With an alkene , a strong acid like HF or H₂SO₄ protonates the double bond to form a carbocation. researchgate.net

With an alkyl halide , a Lewis acid such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) coordinates to the halogen, weakening the carbon-halogen bond and facilitating its cleavage to form the carbocation.

A critical aspect of Friedel-Crafts alkylation, especially with long alkyl chains, is the propensity for the intermediate carbocation to undergo rearrangement to a more stable form (e.g., a primary carbocation rearranging to a secondary or tertiary one via a hydride or methyl shift). researchgate.net This tendency explains the formation of highly branched alkylbenzenes, which were historically produced using propylene (B89431) oligomers like tetrapropylene. nih.gov In the case of a methyloctadecyl group, starting with a specific isomer of methyloctadecene or a halo-methyloctadecane would lead to the formation of a secondary or tertiary carbocation that then attacks the benzene ring.

Specific Alkylation Processes and Reaction Conditions

The conditions for the two-step synthesis must be carefully controlled to optimize the yield and purity of the final product.

Step 1: Friedel-Crafts Alkylation The alkylation of benzene with a long-chain olefin is typically carried out using a strong acid catalyst. Both liquid acids and solid acid catalysts are employed. For instance, patents describe the alkylation of benzene with C18-C26 linear alpha-olefins using acidic catalysts like AlCl₃, BF₃, or HCl at temperatures ranging from 30 to 80 °C for 2 to 6 hours. More modern approaches may use acidic ionic liquids, which can act as both catalyst and solvent and are often reusable.

Step 2: Sulfonation Once the methyloctadecylbenzene is formed and purified, it is sulfonated. The most common industrial sulfonating agent is sulfur trioxide (SO₃) gas, often diluted in an air stream, which is passed over a thin film of the alkylbenzene in a specialized reactor. researchgate.netnih.gov Other agents include concentrated sulfuric acid or oleum. Reaction conditions for the sulfonation of long-chain alkylbenzenes are typically mild, with temperatures between 40 and 60 °C and short reaction times, sometimes on the order of seconds to minutes, to prevent side reactions like sulfone formation and charring.

Table 2: Example Reaction Conditions for Long-Chain Alkylbenzene Sulfonic Acid Synthesis

| Step | Reactants | Catalyst/Reagent | Temperature | Time | Reference |

|---|---|---|---|---|---|

| Alkylation | Benzene + C₁₂ α-Olefin Dimer | Acidic Ionic Liquid (Et₃NHCl-AlCl₃) | 30 °C | N/A | |

| Alkylation | Benzene + C₁₈-C₂₆ α-Olefins | AlCl₃ or BF₃ | 30 - 80 °C | 2 - 6 hours | |

| Sulfonation | Long-Chain Alkylbenzene | SO₃ | 40 - 60 °C | 10 seconds - 4 hours | |

| Sulfonation | Hexadecylbenzene | Liquid SO₃ in 1,2-dichloroethane | ~40 °C | ~10 seconds (in microreactor) |

Advanced Synthetic Approaches and Derivatization Strategies

While the fundamental chemistry of alkylation and sulfonation is well-established, significant advancements have been made in reactor technology and derivatization methods to improve efficiency, safety, and product quality.

Advanced Synthetic Approaches

Modern industrial production of alkylbenzenesulfonic acids has largely moved away from batch reactors to continuous-flow systems that offer superior control over the fast and highly exothermic sulfonation reaction.

Falling Film Reactors: This is the predominant technology for large-scale sulfonation. researchgate.net In a falling film reactor, the liquid alkylbenzene flows down the inner walls of a tube while a co-current stream of SO₃/air mixture flows alongside it. nih.gov This design creates a large surface area for reaction and allows for efficient heat removal, minimizing the formation of undesirable by-products and dark-colored impurities. researchgate.netnih.gov

Microreactors: For fine chemical synthesis and process optimization, microreactors offer unparalleled control over reaction parameters. youtube.com The continuous sulfonation of long-chain alkylbenzenes, such as hexadecylbenzene, has been demonstrated in microreactors, achieving high yields and purity with extremely short residence times (on the order of seconds). The high surface-area-to-volume ratio of microchannels enables near-instantaneous heat dissipation and precise temperature control, preventing over-sulfonation. youtube.com

Derivatization Strategies

Benzenesulfonic acid, methyloctadecyl- can serve as a precursor for other functional groups. The most common derivatization pathway proceeds through the corresponding sulfonyl chloride.

Synthesis of Sulfonyl Chlorides: Alkylbenzenesulfonic acids can be converted into alkylbenzenesulfonyl chlorides by treatment with reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The sulfonyl chloride is a more reactive intermediate.

Synthesis of Sulfonamides: The resulting alkylbenzenesulfonyl chloride can be readily reacted with primary or secondary amines to form the corresponding sulfonamides. researchgate.netucl.ac.uknih.gov Modern methods also allow for the direct coupling of sulfonic acids with amines using specialized reagents, bypassing the sulfonyl chloride intermediate. nih.gov

Synthesis of Sulfonate Esters: Reaction of the alkylbenzenesulfonyl chloride with an alcohol in the presence of a mild base (like pyridine) yields a sulfonate ester. youtube.com Similar to sulfonamides, direct esterification methods using sulfonic acids and alcohols have also been developed. researchgate.netnih.gov These derivatives are important in their own right and as intermediates in further syntheses.

Formation of Related Benzenesulfonic Acid Esters and Salts

Benzenesulfonic acids are strong acids and readily form salts and esters, which are important derivatives with various applications. crimsonpublishers.com

Salt Formation: The formation of salts is a straightforward acid-base neutralization reaction. The sulfonic acid is treated with a suitable base to yield the corresponding sulfonate salt. For industrial and commercial purposes, sodium salts are common and are produced by neutralizing the sulfonic acid with sodium hydroxide (B78521). chemicalbook.com Similarly, other alkali metal or alkaline earth metal salts, such as calcium sulfonate, can be prepared using the appropriate hydroxide (e.g., CaO or Ca(OH)₂). ijnc.ir

The general reaction is: C₂₅H₄₅SO₃H + NaOH → C₂₅H₄₄SO₃Na + H₂O

Ester Formation: The synthesis of sulfonic acid esters (sulfonates) can be achieved through several methods. A common laboratory and industrial method involves the reaction of a sulfonyl chloride with an alcohol. chemicalbook.com Therefore, to prepare an ester of benzenesulfonic acid, methyloctadecyl-, the sulfonic acid would first be converted to its corresponding sulfonyl chloride.

The two-step process is as follows:

Chlorination: The sulfonic acid is reacted with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form methyloctadecyl-benzenesulfonyl chloride.

Esterification: The resulting sulfonyl chloride is then reacted with an alcohol (R'-OH) to yield the desired sulfonate ester.

A method for preparing methyl benzenesulfonate (B1194179) involves reacting benzenesulfonyl chloride with a sodium methoxide (B1231860) solution. chemicalbook.com A similar approach can be applied to produce esters of benzenesulfonic acid, methyloctadecyl-. Another route involves the direct esterification of a carboxylic acid with a hydroxy sulfonic acid at elevated temperatures (50-200 °C). google.com

The table below summarizes the synthesis of these derivatives.

| Derivative Type | Reagents | General Reaction |

| Sodium Salt | Sodium Hydroxide (NaOH) | R-SO₃H + NaOH → R-SO₃Na + H₂O |

| Calcium Salt | Calcium Oxide (CaO) | 2 R-SO₃H + CaO → (R-SO₃)₂Ca + H₂O |

| Sulfonate Ester | 1. Thionyl Chloride (SOCl₂) 2. Alcohol (R'-OH) | 1. R-SO₃H + SOCl₂ → R-SO₂Cl + SO₂ + HCl 2. R-SO₂Cl + R'-OH → R-SO₃R' + HCl |

(where R = methyloctadecylphenyl)

Multi-step Synthetic Routes for Complex Derivatives

The synthesis of benzenesulfonic acid, methyloctadecyl- itself is a multi-step process. More complex derivatives can be synthesized by introducing additional functional groups or by modifying the existing structure. These synthetic strategies often require careful planning of the reaction sequence to ensure the desired regioselectivity. nih.gov

Synthesis of the Parent Compound: A plausible multi-step route to synthesize 2-methyl-5-(octadecan-2-yl)benzenesulfonic acid is detailed below.

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Friedel-Crafts Alkylation | Toluene, 1-Octadecene, Acid Catalyst (e.g., HF, AlCl₃, or solid acids like zeolites). crimsonpublishers.comresearchgate.net Reaction at 30-80 °C for 2-6 hours. google.com | 2-Methyl-5-octadecylbenzene (isomer mixture) |

| 2 | Sulfonation | Fuming Sulfuric Acid (H₂SO₄ + SO₃) or gaseous SO₃. chemicalbook.comgoogle.com | 2-Methyl-5-(octadecan-2-yl)benzenesulfonic acid |

Synthesis of Further Derivatives: Starting from the synthesized methyloctadecyl-benzenesulfonic acid, more complex molecules can be built. For instance, creating an azidoethyl ester derivative involves a multi-step pathway. This process demonstrates the use of the sulfonic acid group to link to other functional moieties. A similar synthesis using p-toluenesulfonyl chloride as a starting material has been described. google.com

A representative synthesis for a complex ester derivative could be:

Preparation of Azidoethanol: Reaction of 2-bromoethanol (B42945) with sodium azide.

Conversion to Sulfonyl Chloride: The parent sulfonic acid is converted to methyloctadecyl-benzenesulfonyl chloride using a chlorinating agent.

Esterification: The sulfonyl chloride is reacted with the prepared azidoethanol in the presence of a base (like triethylamine) to form the final 2-azidoethyl methyloctadecyl-benzenesulfonate. google.com

Such multi-step syntheses are crucial for creating specialized molecules where the long alkyl chain provides solubility in nonpolar media, and the terminal functional group (like the azide) can be used for further "click" chemistry or other coupling reactions.

Utilization of Benzenesulfonic Acid as a Synthetic Reagent or Catalyst

Aromatic sulfonic acids, including long-chain alkylated versions, are strong acids that can function as effective catalysts in a variety of organic transformations, particularly those requiring acid catalysis. google.com

Catalyst in Esterification: Alkyl benzenesulfonic acids have demonstrated high catalytic activity in esterification reactions. They serve as a safer alternative to hazardous mineral acids. For example, a carbon-based solid acid catalyst prepared from alkyl benzene sulfonic acid showed excellent performance in the esterification of mono-fatty alcohol polyoxyethylene maleate (B1232345) esters with 1,4-butanediol (B3395766). researchgate.netscirp.org The catalyst was found to be reusable, maintaining its activity after multiple cycles. scirp.org

Catalyst in Alkylation and Other Reactions: The strong acidity of sulfonic acids makes them suitable catalysts for Friedel-Crafts alkylation reactions. crimsonpublishers.com While stronger acids like trifluoromethanesulfonic acid are often used, aromatic sulfonic acids like p-toluenesulfonic acid are employed as effective and more economical catalysts for reactions such as dehydration, acetal (B89532) formation, and polymerization. google.com The long methyloctadecyl chain of the title compound can enhance its solubility in organic reaction media, making it a potentially useful homogeneous catalyst in non-aqueous systems.

The table below presents research findings on the catalytic use of related sulfonic acids.

| Reaction Type | Catalyst | Reactants | Key Findings |

| Esterification | Alkyl Benzene Sulfonic Acid-based Carbon Catalyst | Mono-fatty alcohol polyoxyethylene maleate esters and 1,4-butanediol | The catalyst showed high activity, comparable to p-toluenesulfonic acid, and was stable for at least five cycles. researchgate.netscirp.org |

| Alkylation | Trifluoromethane Sulfonic Acid | Benzene and 1-Decene | High conversion of the olefin (100%) was achieved under optimized conditions (80 °C, 20 min). crimsonpublishers.com This demonstrates the efficacy of strong sulfonic acids in C-C bond formation. |

The use of benzenesulfonic acid and its derivatives as catalysts highlights their importance in promoting green chemistry by providing efficient and often reusable alternatives to traditional corrosive mineral acids. youtube.com

Advanced Research Applications of Benzenesulfonic Acid, Methyloctadecyl and Alkyl Benzenesulfonic Acids

Catalysis in Organic Synthesis

Alkyl benzenesulfonic acids are recognized for their strong acidic properties, which makes them effective catalysts in a variety of organic reactions. Their application as catalysts is a significant area of green chemistry research, aiming to replace corrosive and hazardous liquid acids like sulfuric acid. scirp.org

A significant area of research has been the immobilization of ABSAs onto solid supports to create heterogeneous catalysts. These solid acid catalysts are prized for their ease of separation from reaction mixtures, reusability, and reduced environmental impact.

Recent studies have demonstrated the synthesis of novel carbon-based solid acid catalysts using various ABSAs. scirp.orgresearchgate.net In a notable method, a carbon-based solid acid was synthesized by the hydrothermal treatment of starch with long-chain ABSAs, such as tetradecyl, hexadecyl, and octadecyl benzenesulfonic acid. scirp.org This process "embeds" the sulfonic acid groups into a stable carbonaceous matrix. scirp.org

These catalysts have shown high activity in esterification reactions, which are crucial for producing biofuels, solvents, and plasticizers. For instance, the esterification of Mono-fatty alcohol polyoxyethylene maleate (B1232345) esters with 1,4-butanediol (B3395766) showed comparable catalytic activity between a traditional p-toluene sulphonic acid-based catalyst and the newly developed long-chain ABSA-based carbon catalysts. scirp.orgresearchgate.net

Key Research Findings:

The catalysts can be prepared using a safer hydrothermal method, avoiding the use of hazardous concentrated sulfuric or fuming sulfuric acid. scirp.org

Characterization using Infrared (IR) spectroscopy and X-ray diffraction (XRD) confirms a high loading of the active –SO₃H groups on the carbon support. scirp.org

These solid catalysts demonstrate excellent reusability, maintaining high catalytic activity for at least five cycles without significant loss of performance. scirp.orgresearchgate.net

Table 1: Performance of ABSA-Based Carbon Catalysts in Esterification This table is generated based on findings from studies on carbon-based solid acid catalysts.

| Catalyst Type | Alkyl Chain Length | Average Esterification Rate (%) | Reusability (after 5 cycles) |

| Cat 2 | Tetradecyl | 88.61 | Activity remained unchanged |

| Cat 3 | Hexadecyl | 90.14 | Activity remained unchanged |

| Cat 4 | Octadecyl | 91.70 | Activity remained unchanged |

Beyond esterification, the strong acidity of ABSAs makes them suitable catalysts for a range of other organic transformations. They are particularly effective in reactions that proceed via carbocation intermediates.

Alkylation: Linear alkylbenzenes (LABs), the precursors to linear alkylbenzenesulfonic acids (LAS), are synthesized through the Friedel-Crafts alkylation of benzene (B151609) with long-chain olefins. While strong acids like hydrogen fluoride (B91410) (HF) or aluminum chloride (AlCl3) are traditional catalysts, research into alternative and reusable acid catalysts is ongoing. labsaco.com Trifluoromethane sulfonic acid, a related sulfonic acid, has shown excellent catalytic performance for the alkylation of benzene with long-chain olefins, achieving high conversion rates and selectivity under mild conditions. crimsonpublishers.com

Polymerization: Benzenesulfonic acid is used as a catalyst in the polymerization of diolefins and in the manufacture of phenol-formaldehyde and alkyd resins. tandfonline.com

Materials Science and Engineering Applications

The unique amphiphilic nature of ABSAs, combining a polar head with a nonpolar tail, makes them valuable components in the design and engineering of advanced materials.

ABSAs are widely used as emulsifiers and stabilizers in emulsion polymerization, a process used to create a variety of synthetic polymers and latexes. A condensation product of naphthalenesulfonic acid and a linear alkylbenzenesulfonic acid with formaldehyde (B43269) can be used as a co-emulsifier in synthetic polymer latex processes. google.com

A particularly advanced application is the use of ABSAs as dopants for conducting polymers. Polyaniline (PANI) is an intrinsically conducting polymer, but its conductivity can be significantly enhanced through doping with protonic acids. Dodecylbenzene (B1670861) sulfonic acid (DBSA) is a commonly used dopant for PANI. researchgate.nettandfonline.com

Key Research Findings:

Doping PANI with DBSA not only increases its conductivity but also improves its processability, allowing it to be dissolved in common organic solvents.

The concentration of DBSA has a direct impact on the morphology and crystallinity of the resulting PANI, which in turn affects its electrical properties. researchgate.net

DBSA-doped PANI has been incorporated into hybrid films with silica (B1680970) (SiO₂), creating transparent conducting films that are thermally stable up to 120°C. researchgate.net

Research has also explored synthesizing polythiophenes with alkylsulfonic acid side chains, which show remarkably improved electrical conductivity compared to their unsulfonated counterparts. chemrxiv.orgrsc.org

Table 2: Effect of DBSA Concentration on Polyaniline Properties This table is generated based on data from studies on DBSA-doped polyaniline.

| DBSA Concentration (mmol) | Resulting Polymer Morphology | Relative Crystallinity (%) |

| 0.8 | Less defined structure | Lower |

| 1.65 | More defined granular structure | Intermediate |

| 2.0 | Highly crystalline, interconnected | Highest |

| 2.5 | Agglomerated structure | Decreased |

The functional properties of ABSAs are being explored in the development of advanced separation technologies, particularly in membrane science. While specific use of Benzenesulfonic acid, methyloctadecyl- is not detailed, related compounds are key. Long-chain ABSAs are essential in producing oil-displacing agents for enhanced oil recovery, where they create surfactants with tailored solubility properties to improve the separation of oil from rock formations. google.com

In membrane technology, polymers containing sulfonic acid groups are crucial for creating proton-exchange membranes (PEMs) used in fuel cells. An efficient method has been developed to prepare phosphazene-based polymers and copolymers functionalized with 4-hydroxybenzenesulfonic acid. rsc.org These membranes exhibit high proton conductivity, sometimes exceeding that of the commercial Nafion membranes under anhydrous conditions, which is critical for high-temperature fuel cell operation. rsc.org

Intermediates in Specialized Chemical Syntheses

Alkyl benzenesulfonic acids are vital intermediates in the chemical industry. echemi.com While their largest application is in the production of the corresponding sulfonate salts for detergents, they are also precursors in more specialized syntheses. atamanchemicals.comedu.krd

Long-chain (C18-C26) linear alkyl benzenesulfonic acids are synthesized as key intermediates for producing high-quality lubricating oil detergents. google.comgoogle.com These detergents help to keep engine components clean and neutralize acidic byproducts of combustion.

Furthermore, benzenesulfonic acid derivatives are used in the synthesis of chemotherapeutically valuable compounds and as dopants for polymers in electronic devices like solid electrolytic capacitors. google.comgoogle.com The sulfonation of alkylbenzenes is a foundational step, creating a versatile chemical handle that can be further modified to produce a wide array of specialized molecules. echemi.com A patent describes the synthesis of a specific alkyl benzene sulfonic acid for use in pesticide emulsifiers, highlighting its utility in creating formulations with strong emulsifying power and high biodegradability. google.com

Utility in Pharmaceutical Intermediate Production

Alkyl benzenesulfonic acids and their derivatives serve as versatile reagents and intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients. Their utility in pharmaceutical production often stems from their properties as strong organic acids, which can be used as catalysts or as starting materials for creating specific salts of drug compounds.

Benzenesulfonic acid derivatives can be utilized as raw materials for the synthesis of various organic compounds. google.com For instance, a benzenesulfonic acid derivative can be a precursor in the synthesis of 3-[ethyl]-5-[methyl]-2-[2'-(aminoethoxy)-methyl]-4-[2''-(chloro)-phenyl]-6-[methyl]-1,4-di-[hydro]-pyridine-3,5-di-[carboxylate] benzenesulfonic acid salt, a complex organic molecule. google.com The process involves reacting an intermediate compound with benzenesulfonic acid to produce the final salt. google.com

Furthermore, the production process for certain high-quality alkyl benzenesulfonic acids is designed to yield a product suitable for applications where purity is critical. google.com The synthesis of benzenesulfonic acid derivative compounds, such as those derived from benzamide, can be achieved through sulfonation reactions, yielding intermediates that are suitable for various applications, including as dopants or for further organic synthesis. google.com These processes highlight the role of benzenesulfonic acids as foundational building blocks in the creation of specialized chemicals.

Applications in Biomass Conversion Processes

The conversion of biomass into biofuels and valuable chemicals is a significant area of green chemistry research. Alkyl benzenesulfonic acids have emerged as effective catalysts in these processes, particularly due to their acidic nature which can facilitate reactions like hydrolysis and dehydration.

One of the key strategies in producing hydrocarbon fuels from biomass is the catalytic processing of aqueous solutions of carbohydrates, which are obtained from biomass pretreatment and hydrolysis. rsc.org Acid catalysts are crucial for these steps. Research has demonstrated the use of carbon-based solid acid catalysts, prepared using alkyl benzene sulfonic acid, for the efficient production of biodiesel from waste oils with high free fatty acid content. researchgate.net These catalysts show high activity and can be recycled multiple times without a significant loss in performance, making the process more sustainable. researchgate.net

Development of Supramolecular Structures

Alkyl benzenesulfonic acids (ABSAs) are a class of anionic surfactants composed of a hydrophilic sulfonate headgroup and a hydrophobic alkylbenzene tail. wikipedia.orgatamanchemicals.com This amphiphilic nature drives their self-assembly in solutions to form complex, non-covalently bonded assemblies known as supramolecular structures, most commonly micelles.

The formation of these structures is a spontaneous process that occurs above a specific concentration known as the critical micelle concentration (CMC). The hydrophobic tails aggregate to minimize their contact with water, while the hydrophilic sulfonate heads remain exposed to the aqueous phase. The CMC is a good indicator of the surfactant's hydrophobicity; a lower CMC generally corresponds to higher hydrophobicity. nih.gov

The structure of the alkyl chain significantly influences the formation and properties of these aggregates. For example, the sorption of linear alkylbenzene sulfonates (LAS) onto sludge particles, a process influenced by supramolecular association, increases with the length of the alkyl chain. nih.gov This is interpreted in terms of a hydrophobic bonding mechanism. nih.gov The physical properties of the resulting aggregates are also affected. For instance, the Krafft point, which is the temperature at which the surfactant's solubility equals its CMC, varies between different isomers of LAS. wikipedia.org This self-assembly into supramolecular structures is fundamental to the function of alkyl benzenesulfonic acids in applications ranging from detergency to emulsion polymerization. atamanchemicals.comscholarsresearchlibrary.com

Research on Structure-Activity Relationships in Functional Applications

The functional properties of alkyl benzenesulfonic acids are intrinsically linked to their molecular structure. Research into structure-activity relationships (SAR) aims to understand how variations in the chemical structure, such as the length and branching of the alkyl chain and the position of the phenyl group, affect their performance in various applications.

A key area of SAR research for linear alkylbenzene sulfonates (LAS) is the effect of the alkyl chain length. Studies have shown that increasing the alkyl chain length enhances the sorption of LAS onto surfaces like activated sludge. nih.gov This is attributed to stronger hydrophobic interactions. The increase in the free energy of adsorption for each additional methylene (B1212753) group (–CH2–) in the alkyl chain has been estimated to be 2.4 kJ/mol. nih.gov This relationship allows for the development of empirical equations to predict the partition coefficient of LAS homologues based on their chain length and environmental factors like water hardness. nih.gov

The position of the phenyl group on the alkyl chain also plays a role. While the cleaning power of various LAS isomers is quite similar, their physical properties can differ significantly. wikipedia.org For example, LAS with the phenyl group attached closer to the end of the alkyl chain (high 2-phenyl product) has a much lower Krafft point compared to isomers where the phenyl group is more centrally located (low 2-phenyl product). wikipedia.org Furthermore, the degree of branching in the alkyl chain has a profound impact on biodegradability. Linear alkylbenzene sulfonates (LAS) were specifically developed to replace the highly branched alkylbenzene sulfonates (BAS) used earlier, as the linear structure is far more amenable to rapid biodegradation. wikipedia.orgatamanchemicals.com

This understanding of how molecular structure dictates activity is crucial for designing next-generation surfactants with optimized performance and improved environmental profiles.

Interactive Data Table: Properties of Alkyl Benzenesulfonate (B1194179) Isomers

| Property | Effect of Increasing Linear Alkyl Chain Length | Effect of Phenyl Position | Effect of Branching | Reference |

| Sorption | Increases | Sorption increases as phenyl position nears the end of the chain | Not specified | atamanchemicals.comnih.gov |

| Detergency | Generally similar among common homologues | Fairly similar among isomers | Branched (BAS) and Linear (LAS) have similar cleaning power | wikipedia.org |

| Krafft Point | Not specified | Lower for high 2-phenyl isomers (attachment near end of chain) | Not specified | wikipedia.org |

| Biodegradability | Not specified | Not specified | Linear chains biodegrade far more quickly than branched chains | wikipedia.org |

Theoretical and Computational Chemistry of Benzenesulfonic Acid, Methyloctadecyl

Molecular Modeling and Electronic Structure Calculations

Molecular modeling of Benzenesulfonic acid, methyloctadecyl- begins with the construction of its three-dimensional structure. The PubChem database provides a predicted structure for 2-methyl-5-octadecan-2-ylbenzenesulfonic acid, a specific isomer of this compound. uni.lu Electronic structure calculations, often employing Density Functional Theory (DFT), can then be used to determine various molecular properties.

DFT calculations on similar branched alkylbenzenesulfonate gemini (B1671429) surfactants have been performed to understand their molecular activity. rsc.org For Benzenesulfonic acid, methyloctadecyl-, such calculations would reveal the distribution of electron density, with a high concentration of negative charge around the sulfonate group, confirming its anionic nature. The hydrophobic character of the methyloctadecyl tail would be evidenced by its nonpolar electronic structure.

Key predicted properties for an isomer of Benzenesulfonic acid, methyloctadecyl- are available, which serve as a starting point for more complex modeling.

Table 1: Predicted Properties for 2-methyl-5-octadecan-2-ylbenzenesulfonic acid

| Property | Value | Source |

| Molecular Formula | C25H44O3S | PubChem uni.lu |

| Monoisotopic Mass | 424.30112 Da | PubChem uni.lu |

| XlogP (predicted) | 10.3 | PubChem uni.lu |

| Predicted CCS (Ų) for [M-H]⁻ | 209.4 | PubChem uni.lu |

This table is interactive. Users can sort and filter the data.

These fundamental parameters are crucial inputs for more advanced simulations, such as molecular dynamics, which explore the behavior of the molecule over time.

Reaction Pathway Simulations and Mechanistic Insights

Reaction pathway simulations for compounds like Benzenesulfonic acid, methyloctadecyl- often focus on their synthesis and degradation. The industrial synthesis of long-chain alkylbenzene sulfonates typically involves the Friedel-Crafts alkylation of benzene (B151609) followed by sulfonation. wikipedia.org

Computational studies can model the sulfonation of the alkylbenzene precursor. DFT simulations, for instance, can elucidate the reaction mechanism, identifying transition states and calculating activation energies for the electrophilic aromatic substitution reaction where sulfur trioxide (SO3) attacks the benzene ring. chem960.com The regioselectivity of this reaction, determining the position of the sulfonate group on the benzene ring relative to the alkyl chain, is influenced by steric and electronic factors that can be quantified through computational models. For branched alkyl chains, steric hindrance plays a significant role in favoring sulfonation at less crowded positions. researchgate.net

While specific reaction pathway simulations for Benzenesulfonic acid, methyloctadecyl- are not publicly available, studies on the sulfonation of heavy alkyl benzenes in microreactors demonstrate the feasibility of modeling these industrial processes to optimize reaction conditions and improve efficiency. researchgate.net

Prediction of Molecular Interactions and Self-Assembly Behavior

The surfactant properties of Benzenesulfonic acid, methyloctadecyl- are dominated by its amphiphilic nature, leading to self-assembly in aqueous solutions. Molecular dynamics (MD) simulations are a powerful tool to investigate these phenomena. pku.edu.cnaip.org

MD simulations of analogous surfactants, such as sodium dodecylbenzene (B1670861) sulfonate (SDBS), provide detailed insights into micelle formation. rsc.org These simulations show that above a certain concentration, known as the critical micelle concentration (CMC), the surfactant molecules aggregate to form spherical or cylindrical micelles. rsc.org In these structures, the hydrophobic methyloctadecyl tails form a core to minimize contact with water, while the hydrophilic sulfonate headgroups are exposed to the aqueous environment. researchgate.net

Studies on branched-alkyl benzene sulfonates at oil-water interfaces reveal how molecular structure affects interfacial properties. aip.orgresearchgate.netresearchgate.net The branched nature of the methyloctadecyl tail in Benzenesulfonic acid, methyloctadecyl- is expected to influence the packing of the surfactant molecules at interfaces and in micelles. Compared to their linear counterparts, branched chains can increase the cross-sectional area per molecule, which may affect the CMC and the geometry of the resulting aggregates. researchgate.net MD simulations can quantify these effects by calculating parameters such as the aggregation number (the number of surfactant molecules in a micelle) and the shape of the micelle.

Table 2: Representative Molecular Dynamics Simulation Parameters for Alkylbenzene Sulfonate Micelles

| Parameter | Description | Typical Value Range (for analogous systems) | Source |

| Aggregation Number | Number of surfactant molecules per micelle. | 60-100 | acs.org |

| Micellar Radius | The average radius of the self-assembled micelle. | 19 - 20 Å | rsc.org |

| Simulation Time | Duration of the molecular dynamics run. | 2.5 - 5 ns | aip.orgresearchgate.net |

| Force Field | Set of parameters used to describe the potential energy of the system. | GROMOS, OPLS, CHARMM | amazonaws.com |

This table is interactive. Users can sort and filter the data.

These computational approaches are essential for designing surfactants with tailored properties for specific applications, such as in detergents, emulsifiers, and for enhanced oil recovery, where the ability to form stable micelles and reduce interfacial tension is critical. wikipedia.orgnih.gov

Future Research Directions and Emerging Trends

Novel Synthetic Methodologies with Enhanced Sustainability

The traditional synthesis of alkylbenzene sulfonates, including branched-chain variants like methyloctadecyl benzenesulfonic acid, often relies on Friedel-Crafts alkylation using catalysts such as hydrogen fluoride (B91410) (HF) or aluminum chloride (AlCl₃). mdpi.comwikipedia.org These methods, while effective, pose significant environmental and handling challenges. The future of synthesis is focused on developing greener, safer, and more efficient alternatives.

A primary area of research is the replacement of corrosive liquid acid catalysts with solid acid catalysts. etsu.edu These heterogeneous catalysts are non-corrosive, easier to separate from reaction products, and can often be regenerated and reused, minimizing waste. mdpi.com Zeolites, particularly large-pore variants like Zeolite Y and mordenite, have shown considerable promise for the alkylation of benzene (B151609) with long-chain olefins. mdpi.com Research has demonstrated that the acid strength and pore structure of zeolites are crucial factors influencing the conversion of olefins and the selectivity of the resulting alkylbenzene isomers. mdpi.com Other materials being investigated include sulfated zirconia, various clays, and mesoporous silica-based catalysts like MCM-41 and SBA-15. mdpi.com For instance, a study using a silicotungstic acid (HSiW) catalyst supported on aluminosilicate (B74896) to alkylate benzene with C11-C14 olefins highlighted that catalyst activity was dependent on both surface area and the composition of the support. etsu.edu

Another emerging trend is the use of enzymatic and bio-fermentation routes for producing surfactant building blocks. ecoviaint.comdtu.dk While direct enzymatic synthesis of methyloctadecyl benzenesulfonic acid is complex, biotechnology offers pathways to sustainably produce the precursor molecules. capes.gov.br Bio-fermentation can be used to create organic acids, alcohols, and other key intermediates from renewable feedstocks like agricultural waste or microalgae oils. ecoviaint.comworldbiomarketinsights.com Enzymes such as lipases and transferases are being explored for their ability to catalyze the formation of ester or amide linkages in surfactant synthesis under mild, environmentally benign conditions. dtu.dkomicsonline.org This approach not only reduces reliance on petrochemical feedstocks but also aligns with growing consumer demand for bio-based products. ecoviaint.comkaffebueno.com

The development of processes using "green promoters" is also gaining traction. One study reported the synthesis of linear alkylbenzene calcium sulfonate using ethanol (B145695) as a green promoter, which improved the yield and reduced the amount of acid required compared to conventional methods. ijnc.ir These sustainable methodologies are pivotal for reducing the environmental footprint of surfactant production. nexanteca.com

Table 1: Comparison of Catalytic Systems for Benzene Alkylation

| Catalyst Type | Advantages | Challenges | Key Research Findings |

|---|---|---|---|

| Traditional Liquid Acids (HF, AlCl₃) | High activity, well-established process. | Highly corrosive, difficult to handle, significant waste generation. | Effective but environmentally problematic. mdpi.cometsu.edu |

| Zeolites (e.g., Zeolite Y, Mordenite) | Reusable, non-corrosive, shape-selective, high activity. mdpi.com | Potential for deactivation due to coke formation, diffusion limitations for heavy products. mdpi.com | Large-pore zeolites show high conversion rates for long-chain olefins. mdpi.cometsu.edu |

| Other Solid Acids (Sulfated Zirconia, Clays, MCM-41) | Heterogeneous, potential for high surface area and tailored acidity. | Activity and stability can vary; may require specific reaction conditions. | A 30% tungstophosphoric acid on SiO₂ catalyst achieved 94% olefin conversion. uobaghdad.edu.iq |

| Enzymatic Catalysts (e.g., Lipases) | High selectivity, mild reaction conditions, uses renewable feedstocks. dtu.dkcapes.gov.br | Higher cost, lower reaction rates, challenges with substrate solubility. researchgate.netfrontiersin.org | Effective for synthesizing surfactant precursors like sugar esters and amino acid derivatives. researchgate.netnih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.